molecular formula C3H3F3OS B3064555 1,1,1-Trifluoro-3-sulfanylpropan-2-one CAS No. 127183-53-3

1,1,1-Trifluoro-3-sulfanylpropan-2-one

Cat. No.: B3064555
CAS No.: 127183-53-3
M. Wt: 144.12 g/mol
InChI Key: RNKIHLWRZFZWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is known for its trifluoromethyl group, which imparts distinct chemical and physical characteristics, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,1,1-trifluoroacetone with a thiol compound under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the thiol on the carbonyl carbon of the trifluoroacetone.

Industrial Production Methods

Industrial production of 1,1,1-Trifluoro-3-sulfanylpropan-2-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-sulfanylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-sulfanylpropan-2-one has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to inhibit cytochrome P450 enzymes makes it valuable in studying enzyme inhibition and drug metabolism.

    Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-sulfanylpropan-2-one exerts its effects involves its interaction with molecular targets such as enzymes. For example, it is hydrolyzed in vivo to form trifluoromethanesulfonic acid, which binds to cytochrome P450 enzymes and inhibits their activity . This inhibition can affect various metabolic pathways and is useful in studying enzyme function and drug interactions.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.

    1,1,1-Trifluoroacetone: A simpler trifluoromethyl ketone used in various chemical syntheses.

Uniqueness

1,1,1-Trifluoro-3-sulfanylpropan-2-one is unique due to the presence of both a trifluoromethyl group and a sulfanyl group, which impart distinct reactivity and properties. This combination makes it particularly valuable in research focused on enzyme inhibition and the synthesis of complex molecules.

Properties

IUPAC Name

1,1,1-trifluoro-3-sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3OS/c4-3(5,6)2(7)1-8/h8H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKIHLWRZFZWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155474
Record name 2-Propanone, 1,1,1-trifluoro-3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127183-53-3
Record name 2-Propanone, 1,1,1-trifluoro-3-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127183533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1,1,1-trifluoro-3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-sulfanylpropan-2-one
Reactant of Route 2
1,1,1-Trifluoro-3-sulfanylpropan-2-one
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-3-sulfanylpropan-2-one
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluoro-3-sulfanylpropan-2-one
Reactant of Route 5
Reactant of Route 5
1,1,1-Trifluoro-3-sulfanylpropan-2-one
Reactant of Route 6
1,1,1-Trifluoro-3-sulfanylpropan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.